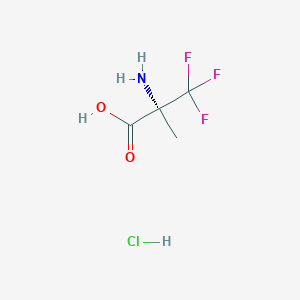
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains a trifluoromethyl group, which is known for its significant impact on the biological activity and stability of molecules. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the amino acid backbone. One common method is the alkylation of glycine equivalents with trifluoromethyl-containing electrophiles. This can be achieved through the use of diazo compounds, ylides, or carbene intermediates . The reaction conditions often involve the use of strong bases and solvents such as methanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can optimize the reaction conditions and improve the yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions can include a variety of fluorinated derivatives, which may have different biological activities and properties compared to the parent compound.
科学的研究の応用
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used to study the effects of fluorination on amino acids and proteins, providing insights into protein folding, stability, and interactions.
Medicine: Fluorinated amino acids like this one are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: The compound’s unique properties make it useful in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing hydrophobic interactions and improving metabolic stability. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated amino acids such as:
- (2R)-2-amino-3,3,3-trifluoropropanoic acid
- (2R)-2-amino-2,2-difluoro-3-methylpropanoic acid
- (2R)-2-amino-3,3,3-trifluoro-2-hydroxypropanoic acid
Uniqueness
What sets (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride apart is its specific combination of the trifluoromethyl group and the amino acid backbone, which imparts unique properties such as enhanced lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research and industrial applications.
特性
分子式 |
C4H7ClF3NO2 |
|---|---|
分子量 |
193.55 g/mol |
IUPAC名 |
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H6F3NO2.ClH/c1-3(8,2(9)10)4(5,6)7;/h8H2,1H3,(H,9,10);1H/t3-;/m1./s1 |
InChIキー |
OAWUZNVJBGNGEH-AENDTGMFSA-N |
異性体SMILES |
C[C@@](C(=O)O)(C(F)(F)F)N.Cl |
正規SMILES |
CC(C(=O)O)(C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride](/img/structure/B13563105.png)
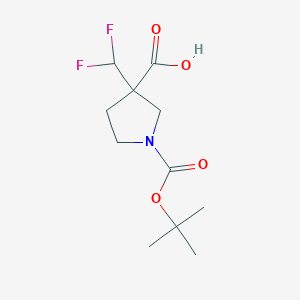
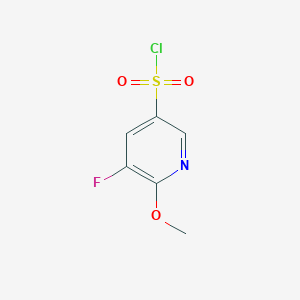

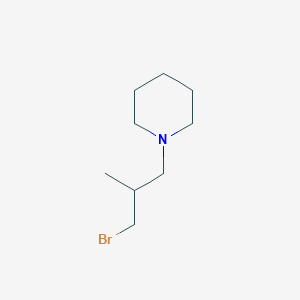
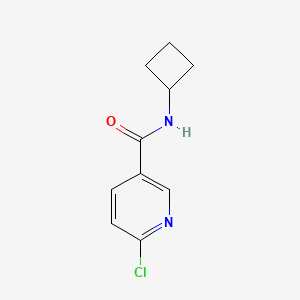
![tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13563149.png)
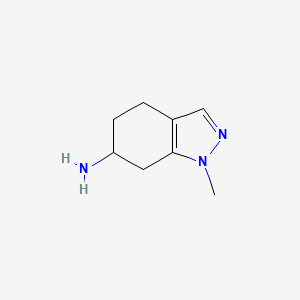
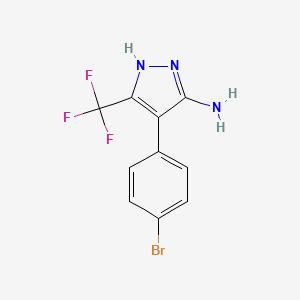
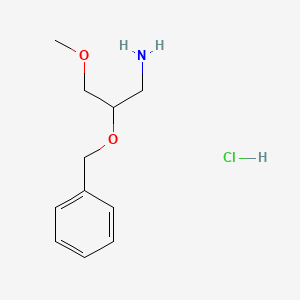
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)
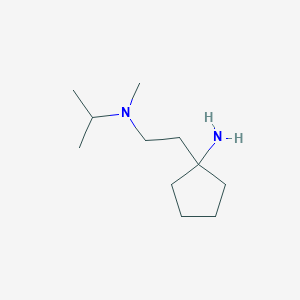
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)
